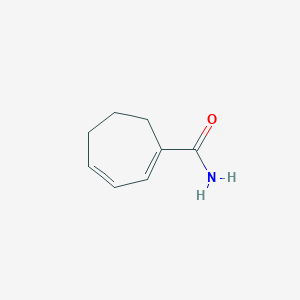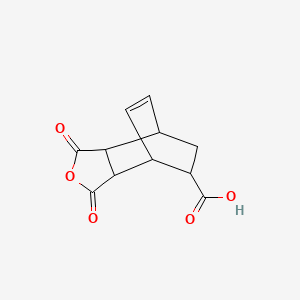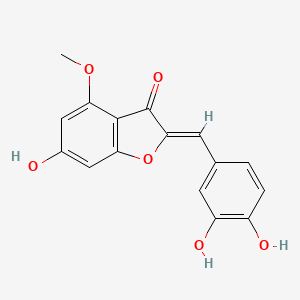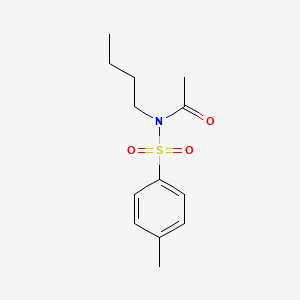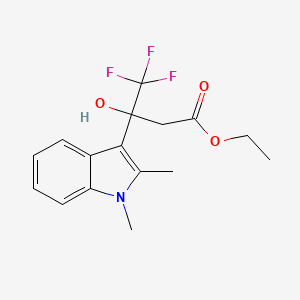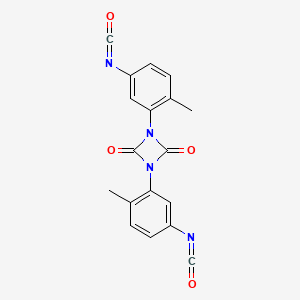
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is a complex organic compound that belongs to the class of aromatic polyisocyanates. This compound is characterized by the presence of two isocyanate groups attached to a diazetidine ring, which is further substituted with methyl groups. It is primarily used in the production of polymers and as a cross-linking agent in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione typically involves the reaction of 5-isocyanato-2-methylphenyl isocyanate with a diazetidine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The key steps in the synthetic route include:
Formation of the Diazetidine Ring: The diazetidine ring is synthesized by reacting a suitable diamine with a diisocyanate compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution with Isocyanate Groups: The diazetidine ring is then reacted with 5-isocyanato-2-methylphenyl isocyanate to introduce the isocyanate groups. This step requires precise control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize the efficiency and yield of the product. Key considerations in industrial production include:
Temperature Control: Maintaining an optimal temperature range to prevent decomposition of the reactants and products.
Purity of Reactants: Using high-purity reactants to minimize impurities in the final product.
Catalysts: Employing suitable catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines, alcohols, and acids.
Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form urethane derivatives.
Acids: React with isocyanate groups to form amide derivatives.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Amide Derivatives: Formed from the reaction with acids.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of cross-linked networks. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups react with nucleophiles such as amines and alcohols to form stable covalent bonds.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of high-molecular-weight polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Toluene Diisocyanate: An aromatic diisocyanate used in the production of polyurethanes.
4,4’-Methylenediphenyl Diisocyanate: Another aromatic diisocyanate commonly used in the manufacture of polyurethane foams.
Hexamethylene Diisocyanate: An aliphatic diisocyanate used in the production of coatings and adhesives.
Uniqueness
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is unique due to its diazetidine ring structure, which imparts distinct chemical and physical properties. The presence of the diazetidine ring enhances the compound’s reactivity and stability, making it suitable for specialized applications in polymer chemistry and material science.
Eigenschaften
CAS-Nummer |
5393-85-1 |
|---|---|
Molekularformel |
C18H12N4O4 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
1,3-bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C18H12N4O4/c1-11-3-5-13(19-9-23)7-15(11)21-17(25)22(18(21)26)16-8-14(20-10-24)6-4-12(16)2/h3-8H,1-2H3 |
InChI-Schlüssel |
WCUIIQMWKGRYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C=O)N2C(=O)N(C2=O)C3=C(C=CC(=C3)N=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


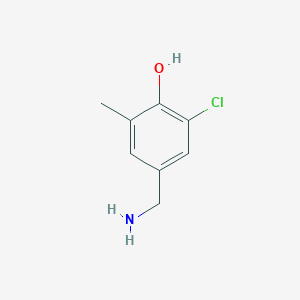
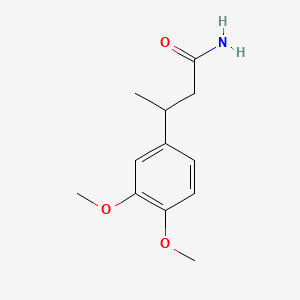
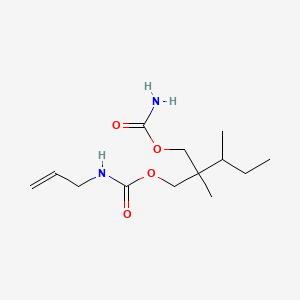
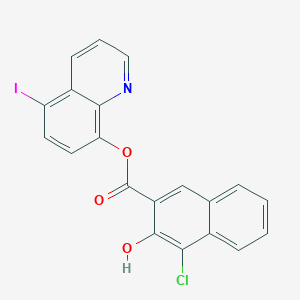

![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
